Samariumfluorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

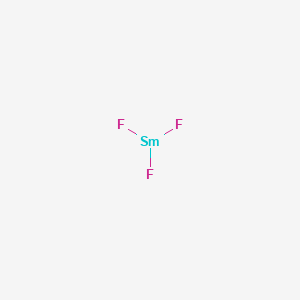

Samarium fluoride (SmF3) is a useful research compound. Its molecular formula is F3Sm and its molecular weight is 207.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Samarium fluoride (SmF3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Samarium fluoride (SmF3) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in optoelektronischen Geräten

Samariumfluorid wird bei der Herstellung von p-Typ transparenten Zinn(IV)-oxid (SnO2)-basierten Halbleiterdünnschichten verwendet . Diese Schichten werden auf Glassubstrate durch eine Sol-Gel-Tauchbeschichtung unter Verwendung von Samariumtrifluorid (SmF3) als Akzeptor-Dotierstoff abgeschieden . Der p-Typ SFTO-Film zeigte eine hohe Transmission von 74,3 % bei 550 nm, mit einer Bandlückenenergie von 3,63 eV . Dies macht es vielversprechend für Anwendungen in optoelektronischen Geräten .

Herstellung von lumineszierenden Samarium(III)-Komplexen

This compound wird bei der Synthese von lumineszierenden Samarium(III)-Komplexen verwendet . Diese Komplexe zeigen charakteristische Lumineszenzspektren des Samarium(III)-Ions bei 566, 600 und 647 nm . Die interessanten optischen Eigenschaften dieser Komplexe im orange-roten Spektralbereich könnten in elektronischen Geräten, Bioassays und Flüssigkeitslasern nützlich sein .

Laborreagenz

Samarium(III)-fluorid wird als Laborreagenz verwendet . Es wird in verschiedenen chemischen Reaktionen und Syntheseprozessen im Labor verwendet .

Optische Gläser

This compound wird bei der Herstellung von optischen Gläsern verwendet

Wirkmechanismus

Target of Action

Samarium fluoride, also known as trifluorosamarium or Samarium fluoride (SmF3), is a compound that primarily targets the lanthanide series of the periodic table . The lanthanides are a group of 15 metallic elements with atomic numbers 57 through 71, from lanthanum through lutetium . These elements, along with scandium and yttrium, are often referred to as rare-earth elements .

Mode of Action

It is known that samarium fluoride can react with some reducing agents at high temperatures to obtain samarium (ii) fluoride .

Biochemical Pathways

These interesting properties make them attractive materials in imaging, photonics, sensing, and coordination science .

Result of Action

The result of Samarium fluoride’s action is primarily observed in its luminescent properties. The complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm .

Action Environment

The action of Samarium fluoride can be influenced by environmental factors. For instance, it is slightly hygroscopic and conditions/substances to avoid are open flame, moisture, and strong acids . Furthermore, the luminescent properties of Samarium fluoride can be influenced by the coordination environment around the samarium (III) ion .

Biochemische Analyse

Biochemical Properties

It is known that Samarium, the metal component of Samarium fluoride, can form complexes with various ligands . These complexes have been shown to exhibit luminescent properties, which could potentially be utilized in biochemical assays .

Cellular Effects

The cellular effects of Samarium fluoride are currently not well-documented. Fluoride ions are known to have various effects on cells. For instance, fluoride can inhibit glycolysis, a crucial metabolic pathway

Molecular Mechanism

It is known that Samarium ions can form complexes with various ligands, potentially influencing biochemical reactions .

Temporal Effects in Laboratory Settings

It has been reported that Samarium melts from a distorted face-centered cubic (dfcc) phase starting at 33 GPa (1333 K), with complete melt at 40 GPa (1468 K) .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Samarium fluoride in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .

Metabolic Pathways

Fluoride is known to inhibit glycolysis, a crucial metabolic pathway .

Biologische Aktivität

Samarium fluoride (SmF3) is a rare-earth compound with notable applications in various fields, including optics and electronics. However, its biological activity has garnered attention in recent research. This article reviews the biological effects of SmF3, focusing on its cellular interactions, potential therapeutic applications, and toxicity.

Samarium fluoride is represented by the chemical formula SmF3 and has a molecular weight of approximately 137.65 g/mol. It is typically found as a white crystalline solid. The compound exhibits unique properties due to the presence of samarium, a lanthanide element known for its complex electron configuration and ability to form stable compounds.

Cellular Uptake and Transport

Research indicates that fluoride ions can significantly influence biological systems. For instance, studies have shown that fluoride can inhibit sodium-potassium ATPase (NKA) activity, which is crucial for maintaining cellular ion balance and membrane potential. This inhibition can lead to various physiological disruptions, including neurodevelopmental issues and increased susceptibility to diseases such as cancer and cardiovascular disorders .

In yeast models, the SMF3 gene encodes a metal transporter involved in iron metabolism. The expression of this gene is regulated by iron levels, which suggests that SmF3 may play a role in metal homeostasis within cells .

Anticancer Potential

Recent studies have explored the anticancer properties of polysaccharides derived from marine sources, such as fucoidan fractions identified as SmF3. These fractions have shown significant cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis and modulate immune responses . The structural characteristics of these polysaccharides indicate a high sulfate content, which enhances their biological activity.

Fluoride Toxicity

While fluoride has therapeutic applications at low concentrations, excessive exposure can lead to toxicity. In vitro studies have demonstrated that high concentrations of fluoride can stall bacterial growth and inhibit cell division in organisms like E. coli, highlighting the potential risks associated with fluoride accumulation in biological systems .

Additionally, research indicates that serum fluoride levels above certain thresholds can impair NKA activity in humans, leading to health concerns such as hypothyroidism .

Case Studies

- Neurodevelopmental Disorders : A study examining the effects of fluoride exposure on children revealed correlations between elevated fluoride levels and developmental delays. The research emphasized the need for monitoring environmental fluoride levels to mitigate risks associated with neurodevelopmental disorders .

- Cancer Research : In a controlled study involving marine-derived fucoidan fractions classified as SmF3, researchers observed significant reductions in tumor cell viability. The study concluded that these compounds could serve as potential adjuncts in cancer therapy due to their ability to enhance immune responses and induce apoptosis .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| NKA Activity | Inhibition by fluoride at low serum levels | Risk for neurodevelopmental disorders |

| Anticancer Activity | Fucoidan SmF3 shows cytotoxic effects on cancer cells | Potential therapeutic applications |

| Toxicity | High fluoride levels stall bacterial growth | Need for monitoring exposure |

Eigenschaften

CAS-Nummer |

13765-24-7 |

|---|---|

Molekularformel |

F3Sm |

Molekulargewicht |

207.4 g/mol |

IUPAC-Name |

samarium(3+);trifluoride |

InChI |

InChI=1S/3FH.Sm/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

OJIKOZJGHCVMDC-UHFFFAOYSA-K |

SMILES |

F[Sm](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[Sm+3] |

Key on ui other cas no. |

13765-24-7 |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of samarium fluoride?

A1: Samarium fluoride is represented by the molecular formula SmF3, with a molecular weight of 255.36 g/mol.

Q2: What are the typical crystal structures of SmF3 thin films?

A2: Samarium fluoride thin films can exhibit either hexagonal or orthorhombic crystal structures, depending on the deposition technique and conditions. [] For instance, ion-assisted deposition can significantly influence the resulting crystal structure and orientation compared to standard thermal evaporation. []

Q3: What is known about the phase transition in SmF3 at high temperatures?

A3: Samarium fluoride undergoes a first-order phase transition from an orthorhombic structure (space group Pnma) at room temperature to a rhombohedral structure (space group R-3c) at high temperatures. This transition occurs around 442 °C and has been investigated using techniques like differential thermal analysis, X-ray diffraction, and Raman scattering. [, ]

Q4: What happens to the valency of samarium ions in non-stoichiometric samarium fluoride (SmFx)?

A4: Non-stoichiometric samarium fluoride series (SmFx, 2.0 ≤ x ≤ 3.0) can be synthesized by reducing samarium trifluoride with hydrogen. [] The valence of samarium ions in these compounds varies depending on the stoichiometry and synthesis conditions. [, ]

Q5: How does the presence of water vapor affect the properties of MIS structures with samarium fluoride films?

A5: Studies show that increasing the relative humidity surrounding MIS structures with samarium fluoride on germanium, silicon, or as part of Al-Y2O3 structures leads to a noticeable increase in the maximum specific capacitance. [, ] This suggests water molecules are incorporated into the samarium fluoride film structure. This process appears to be sorption and does not cause irreversible changes in the dielectric film at the temperatures studied. [, ]

Q6: How stable are samarium fluoride films under the influence of electric fields?

A6: While generally stable, samarium fluoride films used in MIS structures can experience degradation under the influence of high electric fields (~108 V/m) commonly encountered during electroforming processes, especially considering their bistable switching property. [] The impact of these fields on the electrophysical properties is an active area of research. []

Q7: Can SmF3 be used as a dopant in transparent conducting oxides?

A7: Yes, incorporating samarium trifluoride (SmF3) as an acceptor dopant in tin oxide (SnO2) thin films can induce p-type conductivity. [] These p-type SmF3-doped SnO2 (SFTO) films have shown promising optoelectronic properties, including good transparency and electrical conductivity. []

Q8: What role can samarium fluoride play in fluoride ion-selective electrodes?

A8: Single crystals of lanthanum fluoride (LaF3) or neodymium fluoride (NdF3) doped with samarium fluoride (SmF3) can act as membranes in fluoride ion-selective electrodes. [] Doping with SmF3 improves both the response time and selectivity of the electrodes by increasing the mobility of fluoride ions within the membrane. []

Q9: How does the addition of samarium fluoride affect the ultraviolet light transmission of fluoberyllate glasses?

A9: Introducing small amounts of samarium fluoride into fluoberyllate glasses has been shown to enhance their ultraviolet light transmission. [] This effect is attributed to the interaction of SmF3 with the glass matrix, influencing its optical properties. []

Q10: Is samarium fluoride a suitable material for anti-reflective coatings?

A10: Yes, samarium fluoride, particularly when combined with magnesium fluoride, exhibits good laser damage resistance and can be used in low-index anti-reflective coatings for applications such as 355 nm lasers. [] These coatings, typically composed of multiple quarterwave-thick layers, demonstrated superior damage thresholds compared to other low-index material combinations. []

Q11: Can SmF3 be used in nuclear gamma-ray Mössbauer sources?

A11: Samarium-151, which decays to europium-151 by emitting a 21.6 keV gamma ray, is commonly used in Mössbauer spectroscopy studies of europium compounds. While traditionally SmF3 and Sm2O3 have been used as source matrices, research indicates that samarium oxalate decahydrate (Sm2(C2O4)3.H2O) could be a superior alternative due to its narrower linewidth and comparable f'' factor to SmF3. []

Q12: What are some potential areas for computational chemistry and modeling studies on SmF3?

A12: Future research could explore:

Q13: How can structure-activity relationship (SAR) studies be applied to SmF3?

A13: Although not directly addressed in the abstracts, SAR studies could investigate the effects of:

Q14: What analytical methods are important for characterizing SmF3?

A14: Commonly employed techniques include:

- X-ray diffraction (XRD): To determine the crystal structure and phase purity of SmF3 materials. [, , ]

- Scanning electron microscopy (SEM): To examine the morphology and microstructure of SmF3 films and powders. []

- Electrical measurements: Techniques like Hall effect measurements, I-V characteristics, and C-V measurements are vital for studying the electrical properties of SmF3 in devices like MIS structures or transparent conducting oxides. [, , ]

- Optical spectroscopy: UV-Vis-NIR absorption and fluorescence spectroscopy can be used to investigate the optical properties of SmF3-containing materials like glasses or thin films. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.